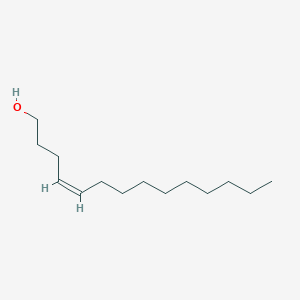

(Z)-4-Tetradecen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-Tetradecen-1-ol, also known as Z-4-TDO, is a naturally occurring monoterpene alcohol that is found in a variety of plants, including citrus fruits, grasses, and other species. It is a colorless, volatile liquid with a pleasant, citrusy odor and taste. Z-4-TDO is an important component of many essential oils, and it is used in perfumery, cosmetics, and food flavoring. It has also been studied for its potential medicinal properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities.

Scientific Research Applications

Identification of Natural Ligands for Odorant Receptors : Yoshikawa et al. (2013) identified (Z)-5-tetradecen-1-ol as a natural ligand for a mouse odorant receptor, demonstrating its role in mammalian olfactory systems. This compound is secreted in male mouse urine and enhances urine attractiveness to female mice, highlighting its biological significance in communication (Yoshikawa et al., 2013).

Role as Insect Pheromones : Numerous studies have identified derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol acetate and (Z)-11-tetradecen-1-ol, as key components in insect pheromones. For example, Jones and Sparks (1979) found that (Z)-9-TDA, a derivative, acts as a secondary sex pheromone in insects like the fall armyworm (Jones & Sparks, 1979).

Synthesis for Pest Control : The synthesis of various isomers of tetradecen-1-ol, such as (Z/E)-11-tetradecen-1-ol, is studied for their applications in pest control. These compounds are used as attractants in traps for controlling agricultural pests like corn pests, as reported by Li, Yong, and Aisa (2008) (Li, Yong, & Aisa, 2008).

Mating Disruption in Insects : Derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol formate, have been used in mating disruption strategies for controlling insect populations. Caro, Glotfelty, and Freeman (2004) studied its concentrations in the air for disrupting mating in Heliothis moths (Caro, Glotfelty, & Freeman, 2004).

properties

IUPAC Name |

(Z)-tetradec-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLOGWCACVSGQN-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-tetradec-4-en-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.